![molecular formula C21H20O5 B3693253 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one](/img/structure/B3693253.png)
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one
Overview
Description
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H20O5 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.13107373 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that chromen-2-one derivatives, including 4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methyl-2H-chromen-2-one, possess significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies demonstrated that this compound could reduce the viability of breast cancer cells by modulating key signaling pathways involved in cell survival and apoptosis.
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity is particularly relevant in conditions such as arthritis and other chronic inflammatory disorders.
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : Converts to carboxylic acids or ketones using agents like potassium permanganate.
- Reduction : Yields alcohol derivatives when treated with reducing agents such as sodium borohydride.
- Substitution : The methoxy group can be replaced by nucleophiles under suitable conditions.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Case Study 1: Breast Cancer Cell Lines
In a study examining the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and induction of apoptosis, suggesting its potential as an anticancer agent.
Case Study 2: Inflammation Models
In animal models of inflammation, administration of this compound led to a marked reduction in inflammation markers and improved clinical scores in models of arthritis, indicating its utility in treating inflammatory diseases.
Comparison with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
7-Methoxychromone | Structure | Anticancer, anti-inflammatory |
5,6-Dihydroxychromone | Structure | Antioxidant, anticancer |
6-Hydroxychromone | Structure | Antimicrobial activity |
The unique combination of substituents in this compound contributes to its distinct pharmacological profile compared to other chromen derivatives.
Properties
IUPAC Name |
4-ethyl-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-8-methylchromen-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O5/c1-4-14-11-20(23)26-21-13(2)19(10-9-17(14)21)25-12-18(22)15-5-7-16(24-3)8-6-15/h5-11H,4,12H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTQJQWTUMAIGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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